molecular formula C14H18BrNO3 B5583786 (4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate

(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate

Cat. No.: B5583786
M. Wt: 328.20 g/mol
InChI Key: KPROGNLJARFBNS-UHFFFAOYSA-N
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Description

(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C14H20BrNO3. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a carbamate group and a bromopropanoyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 4-tert-butylphenol with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then treated with an isocyanate to form the final carbamate product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: Research on its potential as a pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • N-Boc-4-bromoaniline
  • 4-tert-Butylphenol

Uniqueness

(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate is unique due to the presence of both a bromopropanoyl group and a carbamate moiety, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)10-4-6-11(7-5-10)19-13(18)16-12(17)8-9-15/h4-7H,8-9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPROGNLJARFBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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